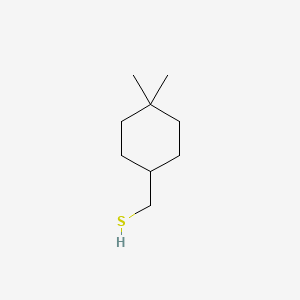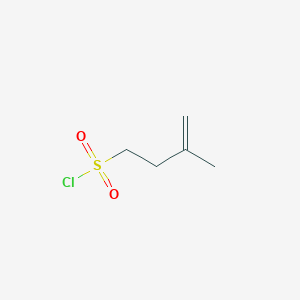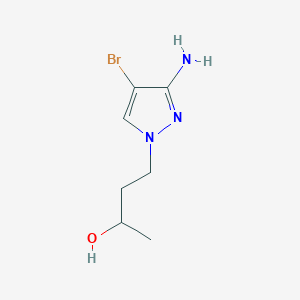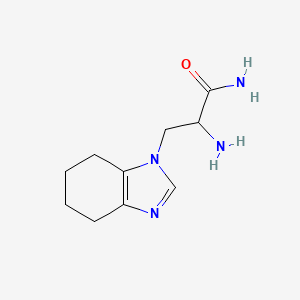
1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10Br2O2 and a molecular weight of 321.99 g/mol . This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one can be synthesized through the bromination of 4-hydroxyacetophenone. The reaction typically involves the use of bromine in a solvent such as chloroform or acetic acid under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-hydroxyacetophenone in chloroform or acetic acid.
- Add bromine dropwise to the solution while maintaining reflux conditions.
- Continue the reaction for a specified period, usually a few hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,5-Dibromo-4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 1-(3,5-Dibromo-4-hydroxyphenyl)butanol.
Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(3,5-Dibromo-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone: Similar structure but with an ethanone group instead of a butanone group.
2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone: Contains iodine atoms instead of bromine atoms.
3’,5’-Dibromo-4’-hydroxyacetophenone: Similar structure but with an acetophenone group instead of a butanone group.
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
1-(3,5-dibromo-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,14H,2-3H2,1H3 |
InChI Key |
DNWDQTHQRRJOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13289229.png)

![3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13289237.png)


![2-[(1-Phenylbutyl)amino]ethan-1-ol](/img/structure/B13289260.png)


![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B13289285.png)

![2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene](/img/structure/B13289311.png)
amine](/img/structure/B13289316.png)

